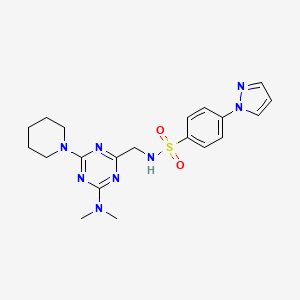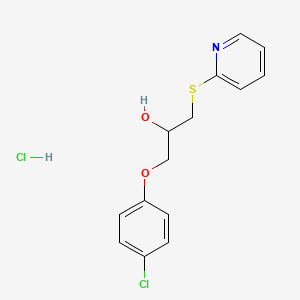
6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde .Molecular Structure Analysis
The molecular structure of these derivatives is designed to form a hydrogen bond with G485 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include the reaction of the starting material with R-substituted aldehyde .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research on related compounds demonstrates advancements in synthetic methodologies for heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, studies on pyridine and pyrazine derivatives have shown how modifications in the heterocyclic ring can lead to compounds with potential applications in drug development and materials chemistry. The synthesis of these compounds often involves novel cyclization reactions, showcasing the versatility and reactivity of heterocyclic scaffolds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Another study highlighted the antimicrobial and antiproliferative activities of novel heterocyclic compounds, pointing towards their potential use in developing new therapeutic agents (Fahim, Tolan, Awad, & Ismael, 2021).
Biological Activities and Applications
The structural analogs of 6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide have been explored for various biological activities. For instance, thieno[2,3-d]-pyrimidine derivatives have been studied for their SARS-CoV-3C-like protease inhibition, highlighting the potential of heterocyclic compounds in antiviral research (Abd El-All et al., 2016). Another study on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives revealed their antibacterial activity, underscoring the importance of heterocycles in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)11-5-1-2-6-12(11)20-15(24)13-7-8-14(22-21-13)23-9-3-4-10-23/h1-2,5-8H,3-4,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVMMKHZXOAYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
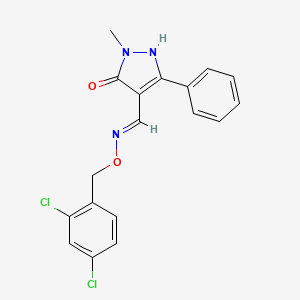
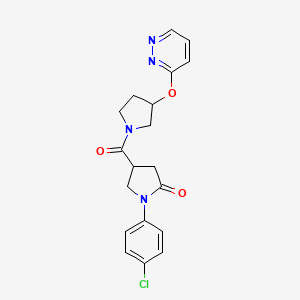
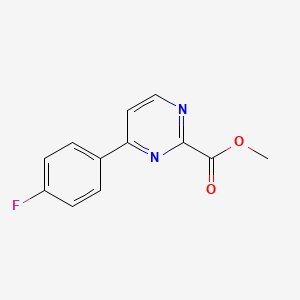
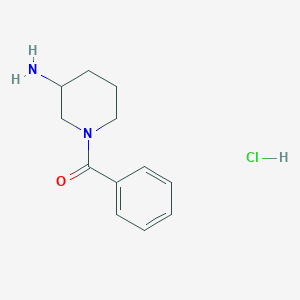

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2761592.png)




